REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:9])[CH:5]([NH2:8])[C:6]#[N:7])[CH3:2].[C:10](OCC)(OCC)(OCC)[CH2:11][CH3:12].[NH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>C(#N)C>[CH2:1]([O:3][C:4]([C:5]1[N:8]=[C:10]([CH2:11][CH3:12])[N:22]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:6]=1[NH2:7])=[O:9])[CH3:2]
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C#N)N)=O
|
Name
|
|
Quantity
|
629 μL
|
Type
|
reactant
|
Smiles
|
C(CC)(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
285 μL
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 45 minutes
|
Duration
|
45 min
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated
|
Type
|
CUSTOM
|
Details
|
purified with flash chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=C(N(C1N)C1=CC=CC=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |